Vincarodine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26N2O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 20-ethyl-15-hydroxy-6-methoxy-17-oxa-3,13-diazahexacyclo[11.7.0.02,10.03,18.04,9.016,20]icosa-2(10),4(9),5,7-tetraene-18-carboxylate |
InChI |
InChI=1S/C22H26N2O5/c1-4-21-11-22(20(26)28-3)24-15-9-12(27-2)5-6-13(15)14-7-8-23(18(21)17(14)24)10-16(25)19(21)29-22/h5-6,9,16,18-19,25H,4,7-8,10-11H2,1-3H3 |
InChI Key |
DFVNOPYNGMIZGL-UHFFFAOYSA-N |
SMILES |
CCC12CC3(N4C5=C(C=CC(=C5)OC)C6=C4C1N(CC6)CC(C2O3)O)C(=O)OC |
Canonical SMILES |
CCC12CC3(N4C5=C(C=CC(=C5)OC)C6=C4C1N(CC6)CC(C2O3)O)C(=O)OC |
Synonyms |
vincarodine |
Origin of Product |
United States |
Historical Context and Origins of Vincarodine Research
Discovery and Isolation of Vincarodine from Catharanthus roseus
The initial intensive studies on the alkaloids of Catharanthus roseus were pioneered by researchers like G. H. Svoboda and his colleagues in the early 1960s. Their work involved systematic extraction and characterization of numerous alkaloids from the plant. These early methodologies typically involved a multi-step process beginning with the defatting of the plant material, followed by extraction with acidified water and subsequent partitioning with organic solvents at varying pH levels to separate the complex mixture of alkaloids.
This compound was first isolated and characterized in 1974 by G. A. Cordell, S. G. Weiss, and N. R. Farnsworth. phcogrev.com Their work was part of a larger, systematic investigation into the alkaloids of Catharanthus roseus. The isolation process would have followed the established principles of alkaloid extraction at the time, involving classical chromatographic techniques to separate this compound from other co-occurring alkaloids.
Early Structural Investigations and Significance within Natural Product Chemistry
The structural elucidation of this compound was reported in the same 1974 publication by Cordell, Weiss, and Farnsworth. phcogrev.com During this era, the determination of complex natural product structures relied on a combination of physical and spectroscopic methods. These techniques were foundational to the field of natural product chemistry.
Key analytical methods used for the structural determination of alkaloids like this compound would have included:
Spectroscopic Analysis : Ultraviolet (UV) and Infrared (IR) spectroscopy provided initial information about the chromophores and functional groups present in the molecule.
Mass Spectrometry (MS) : This technique was crucial for determining the molecular weight and elemental composition of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would have been instrumental in revealing the connectivity of protons within the molecule, providing key insights into its complex framework.
The elucidation of this compound's structure contributed to the growing library of known Vinca (B1221190) alkaloids, showcasing the structural diversity generated by the plant's biosynthetic machinery.
| Property | Detail |
|---|---|
| Molecular Formula | C₂₂H₂₈N₂O₄ |
| Molar Mass | 384.47 g/mol |
| Alkaloid Class | Monomeric Indole (B1671886) Alkaloid |
| Structural Sub-Class | Aspidosperma-type |
| Natural Source | Catharanthus roseus |
Position of this compound within the Broader Vinca Alkaloid Research Landscape
The alkaloids produced by Catharanthus roseus are broadly classified based on their chemical skeletons, which arise from distinct biosynthetic pathways. The major classes include the Aspidosperma and Iboga types of monoterpenoid indole alkaloids. researchgate.net Both of these diverse structural families originate from a common precursor, strictosidine (B192452). microbiologyjournal.org
This compound is classified as a monomeric Aspidosperma-type alkaloid. researchgate.netst-andrews.ac.uk This places it in the same structural family as other significant alkaloids from C. roseus, such as vindoline (B23647) and tabersonine (B1681870). The Aspidosperma skeleton is a complex, fused ring system that has been a frequent target for total synthesis by organic chemists. st-andrews.ac.uk Unlike the more famous dimeric Vinca alkaloids such as vinblastine (B1199706) and vincristine—which are formed by the coupling of an Aspidosperma-type unit (vindoline) and an Iboga-type unit (catharanthine)—this compound is a single-unit, or monomeric, compound. Its study provides valuable insight into the biosynthesis of the Aspidosperma alkaloid branch within Catharanthus roseus.
| Alkaloid | Structural Type | Class |
|---|---|---|
| This compound | Aspidosperma | Monomeric |
| Vindoline | Aspidosperma | Monomeric |
| Catharanthine | Iboga | Monomeric |
| Vinblastine | Aspidosperma-Iboga | Dimeric |
| Vincristine | Aspidosperma-Iboga | Dimeric |
Structural Elucidation and Stereochemical Characterization of Vincarodine
Spectroscopic Methodologies for Structure Determination
Spectroscopic techniques are fundamental in deciphering the connectivity of atoms, identifying functional groups, and establishing the molecular framework of Vincarodine.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced 1D and 2D techniques, plays a pivotal role in the structural elucidation of this compound. These methods allow for the assignment of specific signals to individual atoms, thereby confirming the proposed molecular structure and connectivity.
Proton NMR (¹H NMR): ¹H NMR provides information about the chemical environment of hydrogen atoms. Chemical shifts, signal multiplicities (splitting patterns), and integration values are crucial for identifying different types of protons and their neighboring atoms. For this compound, ¹H NMR data would reveal characteristic signals for aromatic, aliphatic, and potentially any specific functional group protons present, aiding in the confirmation of its complex indole (B1671886) alkaloid structure scispace.comacs.orgmnstate.eduresearchgate.net.
Carbon NMR (¹³C NMR): ¹³C NMR spectroscopy provides information about the carbon backbone of this compound. Chemical shifts of carbon atoms are highly sensitive to their electronic environment, allowing for the identification of different carbon types (e.g., sp³, sp², carbonyl, aromatic carbons) acs.orgresearchgate.net.
Two-Dimensional NMR (2D NMR): Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for establishing atom-to-atom connectivity.
COSY: Correlates proton signals that are coupled to each other through one or more bonds, revealing ¹H-¹H connectivity within the molecule longdom.org.
HSQC: Correlates protons directly bonded to carbons, establishing ¹H-¹³C direct correlations researchgate.net.
HMBC: Correlates protons with carbons separated by two or three bonds, providing crucial long-range connectivity information essential for piecing together complex structures like this compound researchgate.net.
The combined analysis of these NMR techniques allows for a comprehensive assignment of all proton and carbon resonances, confirming the proposed connectivity and structural integrity of this compound researchgate.netlongdom.orgchemistry-chemists.compageplace.deucd.iemestrelab.comriken.jp.
Mass Spectrometry (MS) Applications in Structural Analysis
Mass Spectrometry (MS) is vital for determining the molecular weight and elemental composition of this compound, and its fragmentation patterns offer further insights into its structure.
Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular mass, allowing for the determination of the molecular formula of this compound. This is a critical first step in structural elucidation chemistry-chemists.compageplace.defrontiersin.org.
Fragmentation Patterns: Upon ionization, molecules fragment into smaller ions and neutral radicals. The pattern of these fragments, observed in the mass spectrum, is characteristic of the molecule's structure. For this compound, analyzing these fragmentation patterns can help identify substructures and confirm the presence of specific functional groups or ring systems pageplace.deresearchgate.netresearchgate.netnih.govlibretexts.orglibretexts.org. For instance, alkaloids often exhibit characteristic fragmentation pathways related to their indole or other heterocyclic ring systems.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy complement NMR and MS by providing information about functional groups and electronic transitions within this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within molecules, typically involving π electrons or non-bonding electrons. Compounds with conjugated systems or aromatic rings, such as the indole core of this compound, exhibit characteristic absorption maxima (λmax) in the UV-Vis region mrclab.comresearchgate.netlehigh.eduej-eng.orguobabylon.edu.iq. These absorptions can help confirm the presence of these chromophoric systems within the molecule.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers in this compound soton.ac.ukresearchgate.netnih.govresearchgate.netmit.edu. By analyzing the diffraction pattern of X-rays scattered by a single crystal of this compound, researchers can precisely map the positions of all atoms in the unit cell.
The method relies on anomalous dispersion, where X-rays interact with electrons, causing slight phase shifts that depend on the element and the X-ray wavelength. In non-centrosymmetric crystals, these interactions lead to measurable differences in the intensities of diffraction spots (Bijvoet pairs). These differences allow for the determination of the absolute configuration of stereogenic centers researchgate.netnih.govresearchgate.netmit.edu. While traditionally heavier atoms were required for a strong anomalous signal, modern techniques and detectors enable the determination of absolute stereochemistry even for molecules containing only light atoms like oxygen, provided high-quality crystals are available soton.ac.ukresearchgate.netmit.edu. The precise bond lengths, bond angles, and atomic coordinates obtained from X-ray crystallography provide an unambiguous description of this compound's molecular structure and its absolute stereochemistry. For example, vincamine (B1683053), a related alkaloid, has had its crystal structure determined, providing a precedent for such analyses nih.gov.
Conformational Analysis and Stereoisomerism of the this compound Skeleton
The complex polycyclic structure of this compound implies the possibility of various conformations and stereoisomers. Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds mestrelab.combyjus.commsu.eduresearchgate.net.
Conformational Flexibility: The this compound skeleton, with its multiple rings and chiral centers, can adopt several distinct three-dimensional shapes (conformers). Understanding these conformations is crucial as they can influence the molecule's physical properties and biological activity mestrelab.combyjus.commsu.eduresearchgate.netnih.gov. Techniques like NMR spectroscopy (e.g., variable temperature NMR) and computational methods are often employed to study conformational preferences mestrelab.combyjus.com.
Stereoisomerism: this compound, possessing multiple chiral centers, can exist as various stereoisomers, including enantiomers and diastereomers msu.edunih.govyoutube.com.
Enantiomers: These are non-superimposable mirror images of each other.
Diastereomers: These are stereoisomers that are not mirror images. The precise determination of this compound's absolute configuration by X-ray crystallography, as described above, is essential for distinguishing between its possible stereoisomers and understanding their specific spatial arrangements researchgate.netnih.govresearchgate.net. The study of stereoisomers is critical, as different stereoisomers can exhibit significantly different biological activities researchgate.netnih.gov.
Chemical Synthesis and Analog Development of Vincarodine
Total Synthesis Approaches to Vincarodine and Related Eburna-Type Alkaloids
The total synthesis of this compound and other eburna-type alkaloids, such as vincamine (B1683053), eburnamine, and vindoline (B23647), has been a subject of considerable research interest. These endeavors aim to construct the complex pentacyclic core structure with precise control over stereochemistry. While specific total syntheses of this compound itself are not extensively detailed in the provided search results, the strategies employed for related eburna-type alkaloids offer insights into the methodologies applicable to this compound. Many approaches focus on building the characteristic indole-indoline framework and establishing the multiple stereocenters present in these molecules scispace.comnih.gov.
Retrosynthetic Strategies and Key Synthetic Intermediates
Retrosynthetic analysis of eburna-type alkaloids typically involves strategic disconnections to identify simpler, readily available starting materials and key intermediates. Common strategies often target the formation of the core ring systems, particularly the indole (B1671886) moiety and the fused heterocyclic rings. For instance, approaches to related alkaloids have utilized tandem intramolecular cycloaddition cascades, such as [4+2]/[3+2] cycloadditions, to efficiently assemble multiple rings and stereocenters in a single step nih.gov. Other strategies might involve the construction of the indole-indoline skeleton through methods like the Pictet-Spengler reaction, followed by subsequent cyclizations and functionalizations researchgate.netnih.gov. Key intermediates often include functionalized indole derivatives, cyclic imines, or precursors that can undergo cascade reactions to form the pentacyclic structure. For example, the synthesis of eburnamine-type alkaloids has involved strategies that build the A/B/C ring skeleton through asymmetric Michael addition, nitro-Mannich/lactamisation, Tsuji–Trost allylation, and intramolecular C−N coupling reactions researchgate.net.
Stereoselective and Regioselective Methodologies in this compound Synthesis
Achieving the correct stereochemistry at multiple chiral centers is paramount in the synthesis of this compound and its congeners. Stereoselective methodologies are employed to control the formation of specific stereoisomers. These can include:
Asymmetric Catalysis: Utilizing chiral catalysts, such as those in palladium-catalyzed asymmetric allylic alkylation or asymmetric hydrogenation of imines/iminium salts, can introduce chirality early in the synthesis and guide the stereochemical outcome of subsequent reactions nih.govresearchgate.net.
Chiral Auxiliaries and Starting Materials: Employing chiral building blocks or auxiliaries can direct the stereochemical course of reactions, ensuring the formation of the desired enantiomer or diastereomer organic-chemistry.orgchemistrydocs.com.
Stereospecific Reactions: Reactions like the hydroboration-oxidation of alkenes proceed via syn-addition, leading to specific stereochemical outcomes chemrxiv.org. Similarly, other cyclization or addition reactions can be designed to be stereospecific, transferring the stereochemistry of the starting material to the product organic-chemistry.orgchemistrydocs.commdpi.com.
Regioselective Transformations: Controlling the site of chemical reactions is also critical. For example, regioselective functionalization of indole rings or selective addition to unsaturated systems ensures the correct placement of substituents and the formation of the desired ring systems chemrxiv.orgmdpi.com.
The synthesis of eburnane-type indole alkaloids often faces challenges in controlling the relative stereochemistry, such as the cis C20/C21 configuration, with various methods being developed to address these issues researchgate.net.
Semisynthesis from Precursor Alkaloids
Semisynthesis offers a viable route to this compound and its derivatives by utilizing naturally abundant related alkaloids as starting materials. Catharanthus alkaloids, such as vincamine and vindoline, are often isolated from Catharanthus roseus and serve as precursors for the synthesis of more complex or modified structures scispace.comresearchgate.net. For instance, vincamine can be semisynthesized starting from tabersonine (B1681870) researchgate.net. This approach leverages the pre-existing complex core structure of the natural product, simplifying the synthetic challenge and often providing access to compounds that are difficult to synthesize entirely from scratch. The availability of precursor alkaloids is a critical factor in the feasibility of semisynthetic strategies scispace.com.
Design and Synthesis of this compound Analogs and Derivatives
The development of this compound analogs and derivatives is driven by the desire to explore their structure-activity relationships (SAR) and to create compounds with improved or altered pharmacological properties. This involves modifying specific parts of the this compound molecule or its core scaffold.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship studies are fundamental in medicinal chemistry for optimizing drug candidates. For this compound and related compounds, SAR studies typically involve synthesizing a series of analogs with systematic structural modifications and evaluating their biological activities. For example, research on vinorelbine, a related vinca (B1221190) alkaloid, has explored amide derivatives, where the size of introduced substituents significantly influenced cytotoxic activity nih.gov. Studies on other complex natural products and their derivatives have also highlighted the importance of specific structural features for activity, guiding the design of new analogs researchgate.netmdpi.comnih.gov. These studies aim to identify which parts of the molecule are essential for binding to targets or for eliciting a specific biological response, thereby informing the design of more potent or selective compounds.
Synthesis of Modified this compound Scaffolds for Mechanistic Probes
The synthesis of modified this compound scaffolds can serve as mechanistic probes to elucidate how these compounds exert their biological effects. This might involve introducing specific functional groups, isotopic labels, or fluorescent tags to track the molecule's distribution, metabolism, or interaction with biological targets. While direct examples of such probes specifically for this compound are not detailed in the provided results, the general strategy of synthesizing analogs with targeted structural changes for SAR studies often provides insights into mechanistic aspects. By systematically altering functional groups or the core scaffold, researchers can correlate structural modifications with changes in biological activity, which can, in turn, suggest potential mechanisms of action or molecular targets. The development of novel synthetic methodologies for complex alkaloid scaffolds, as seen in the total synthesis efforts, also facilitates the creation of these specialized derivatives for mechanistic investigations nih.gov.
Biosynthetic Pathway and Regulation of Vincarodine
Elucidation of the Monoterpene Indole (B1671886) Alkaloid (MIA) Pathway in Catharanthus roseus
The biosynthetic pathway of the more than 130 monoterpene indole alkaloids (MIAs) in Catharanthus roseus is a highly complex, multi-step enzymatic network that is intricately regulated by both developmental and environmental factors. pnas.orgacs.org The elucidation of this pathway has been a primary focus of research for decades due to the pharmacological importance of several MIAs, such as the anti-cancer agents vinblastine (B1199706) and vincristine. acs.orgresearchgate.net
The universal precursor to all MIAs is the compound strictosidine (B192452). pnas.org Its formation marks the convergence of two separate feeder pathways:
The Shikimate Pathway : This pathway produces the amino acid tryptophan, which is then converted to tryptamine (B22526) by the enzyme tryptophan decarboxylase (TDC). pnas.org
The key condensation reaction is catalyzed by the enzyme strictosidine synthase (STR), which couples tryptamine and secologanin (B1681713) to form strictosidine. pnas.orgnih.gov Following its synthesis, the glucose moiety of strictosidine is removed by the enzyme strictosidine-β-D-glucosidase (SGD), yielding the highly reactive strictosidine aglycone. pnas.org This unstable intermediate serves as the gateway molecule that is further processed and rearranged into the various classes of MIAs, including the Aspidosperma-type alkaloids, to which vincarodine belongs. pnas.orgresearchgate.net
Specific Enzymatic Steps and Catalysts Involved in this compound Biosynthesis
This compound is an Aspidosperma-type alkaloid, and its biosynthesis branches off from the central MIA pathway. The direct precursor to the Aspidosperma alkaloid scaffold is (-)-tabersonine. pnas.orgnih.gov The formation of tabersonine (B1681870) is a critical step, catalyzed by a specialized enzyme that performs a regio- and stereo-specific cycloaddition reaction.
The key enzymatic steps leading to the formation of the this compound precursor are:
Formation of Dehydrosecodine : The strictosidine aglycone undergoes a series of enzymatic transformations to produce an unstable intermediate known as dehydrosecodine. pnas.orgresearchgate.net
Cycloaddition to form (-)-Tabersonine : The enzyme Tabersonine Synthase (TS) , a member of the carboxylesterase (CXE)-like protein family, catalyzes a formal [4+2] cycloaddition (Diels-Alder reaction) of dehydrosecodine to form the characteristic Aspidosperma scaffold of (-)-tabersonine. pnas.orgresearchgate.netnih.govnih.gov This enzyme ensures the correct regioselectivity, channeling the precursor away from the formation of other alkaloid types like the Iboga class. pnas.orgnih.gov
While the synthesis of tabersonine is well-defined, the specific enzymatic conversion of tabersonine into this compound has not been fully elucidated. It is understood that tabersonine serves as a crucial branch-point intermediate. wikipedia.orgcaymanchem.com For instance, a well-characterized seven-step enzymatic pathway converts tabersonine into vindoline (B23647), another important Aspidosperma alkaloid. mdpi.comnih.gov The biosynthesis of this compound from tabersonine likely involves a series of subsequent modifications, such as hydroxylations and reductions, catalyzed by enzymes like cytochrome P450 monooxygenases and reductases, which are common in MIA tailoring pathways. However, the exact enzymes and the sequence of these final steps remain an area for future research.
Genetic and Transcriptional Regulation of Biosynthetic Enzymes
The MIA biosynthetic pathway is under tight transcriptional control, governed by a network of transcription factors (TFs) that respond to both internal developmental signals and external environmental stimuli. acs.orgfrontiersin.org Several key regulators have been identified that control the expression of biosynthetic genes, such as TDC and STR.
Key transcription factors include:
ORCA (Octadecanoid-responsive Catharanthus AP2-domain) proteins : ORCA3 is a well-known jasmonate-responsive transcriptional regulator that activates the expression of several MIA pathway genes, including TDC and STR. nih.gov
CrERF5 : This AP2/ERF transcription factor, which responds to ethylene (B1197577) and jasmonate signals, has been shown to positively regulate key genes in both upstream and downstream MIA pathways, leading to enhanced accumulation of monoindole and bisindole alkaloids. frontiersin.org
Light-Responsive Factors : Light is a significant environmental regulator of the pathway. The GATA family TF, CrGATA1 , acts as an activator of the vindoline branch of the pathway in response to light, while CrPIF1 is a negative regulator in the dark. wikipedia.org
While the regulation of the early steps of the MIA pathway and the specific branch leading to vindoline has received considerable attention, the specific transcriptional control of the enzymes responsible for converting tabersonine to this compound is not yet characterized. It is presumed that their expression is coordinated with the broader MIA regulatory network, but the precise TFs involved in this specific branch are yet to be identified.
Preclinical Mechanistic Investigations of Vincarodine
Molecular and Cellular Target Identification
Interaction with Microtubule Dynamics and Tubulin Polymerization in Cellular Models
Vinca (B1221190) alkaloids, as a class, are well-established inhibitors of microtubule polymerization. They exert their effects by binding to tubulin dimers, thereby disrupting the dynamic instability of microtubules. This interaction typically leads to the inhibition of microtubule assembly, resulting in mitotic arrest at the metaphase stage of the cell cycle researchgate.netjaypeedigital.comscribd.comresearchgate.netnih.govsld.cu. Studies have shown that other vinca alkaloids can kinetically stabilize microtubule ends, modulating their polymerization dynamics without necessarily causing net depolymerization at low concentrations nih.govnih.gov.
While Vincarodine is classified as a vinca alkaloid nih.goviiitd.ac.indokumen.pubresearchgate.net, the provided literature does not detail specific in vitro or cellular model studies that elucidate this compound's precise interactions with tubulin polymerization or its specific effects on microtubule dynamics. References indicate that this compound's structure has been elucidated chemistry-chemists.com and it has been included in broader comparative studies of Catharanthus roseus alkaloids iiitd.ac.in, but specific mechanistic findings for this compound in this context are not detailed in the reviewed snippets.
Modulation of Cellular Signaling Pathways in Preclinical Systems
Information regarding the specific modulation of cellular signaling pathways by this compound in preclinical systems is not detailed in the provided search results. While some studies on Catharanthus roseus alkaloids generally mention pathways involved in cell survival, apoptosis (e.g., mTOR/AKT, Bcl-2 family), and chemosensitivity (e.g., NF-κB, STAT3, EGFR) jaypeedigital.comresearchgate.net, these findings are not directly attributed to this compound in the reviewed literature.
In vivo Preclinical Animal Model Studies (Mechanistic Research Focus)
Preclinical investigations in animal models are indispensable for evaluating the therapeutic potential and understanding the mechanistic basis of drug candidates like this compound before human trials csmres.co.ukresearchgate.net. These studies allow for the assessment of drug effects within a complex biological system, providing crucial data on pharmacodynamics, target engagement, and potential biomarkers csmres.co.ukcrownbio.comcrownbio.com. Animal models help to bridge the gap between in vitro findings and clinical outcomes, offering insights into how a drug functions in a living organism csmres.co.uknih.govcn-bio.com.
Pharmacodynamic Profiling in Experimental Systems
Pharmacodynamic (PD) profiling in preclinical animal models is essential for establishing the relationship between drug exposure (pharmacokinetics, PK) and the observed biological effects nih.govaccp1.orgfrontiersin.orgtheraindx.com. This involves characterizing the onset, intensity, and duration of this compound's pharmacological actions in vivo. By measuring specific biomarkers or physiological responses over time following drug administration, researchers can construct PK/PD models nih.govaccp1.orgfrontiersin.orgtheraindx.complos.orgnih.gov.
These models help to quantify the dose-response relationship and identify critical exposure targets required for efficacy. For vinca alkaloids, pharmacodynamic endpoints in animal studies might include monitoring tumor growth inhibition, assessing changes in cell proliferation or apoptosis rates in tumor tissues, or evaluating effects on specific cellular signaling pathways related to microtubule function. Such profiling is vital for predicting effective dosing regimens and understanding the drug's efficacy in a complex physiological environment nih.govnih.gov.
Mechanistic Biomarker Identification in Animal Models
The identification of mechanistic biomarkers in animal models is a critical component of preclinical drug development, providing objective indicators of a drug's mechanism of action and its biological effects eddc.sgcrownbio.comcrownbio.comnih.gov. These biomarkers can range from specific proteins or enzymes affected by the drug to cellular or physiological changes that reflect target engagement crownbio.comcrownbio.com.
In the context of this compound, potential mechanistic biomarkers could include indicators of microtubule disruption, such as altered levels of specific tubulin modifications or downstream signaling molecules involved in cell cycle regulation or apoptosis. By analyzing tissue samples or biological fluids from treated animals, researchers can identify molecules whose levels or activity correlate with this compound's presence and its intended mechanism eddc.sgcrownbio.comcrownbio.com. Advanced techniques like PET imaging can also be employed in animal models to visualize and quantify the distribution and effects of drugs or their targets in vivo, aiding in biomarker discovery and validation nih.govrevvity.com. The identification of robust biomarkers in preclinical studies can significantly improve the translation of findings to clinical trials, enabling better patient selection and monitoring of treatment response crownbio.comcrownbio.com.
Compound List:
this compound
Tubulin
Vinca alkaloids
Vincristine
Advanced Analytical Methodologies for Vincarodine Research
Chromatographic Techniques for Isolation and Purification in Research
Chromatographic techniques form the bedrock of natural product isolation and purification, enabling the separation of target compounds from intricate mixtures. For research involving Vincarodine, these methods are indispensable for obtaining pure samples for further investigation.
High-Performance Liquid Chromatography (HPLC) in Research Settings
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in research for the separation, identification, and quantification of chemical and biological substances ijnrd.orgopenaccessjournals.com. In the context of natural product research, preparative HPLC (prep-HPLC) is particularly instrumental for the isolation and purification of compounds like this compound from crude plant extracts ijnrd.orgmdpi.comnih.gov. This technique relies on the differential partitioning of analytes between a stationary phase within a column and a mobile liquid phase, driven by high pressure to achieve efficient separation openaccessjournals.com. Researchers often employ analytical HPLC for method development, optimizing parameters such as mobile phase composition, column type, and flow rate, before scaling up to preparative systems for larger-scale isolation tjnpr.org. Semi-preparative HPLC further refines the purification process, ensuring higher purity of the isolated compounds mdpi.com. HPLC is recognized as a superior method for separating non-volatile compounds, including those found in plant extracts, making it a primary tool for obtaining pure natural products for study ijnrd.org.
Gas Chromatography-Mass Spectrometry (GC-MS) for Research Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical platform used for the identification and quantification of volatile and semi-volatile compounds dokumen.pubresearchgate.netresearchgate.netnih.govinformaticsjournals.co.in. This technique couples the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the analysis of separated components based on their mass-to-charge ratios and fragmentation patterns, often compared against spectral libraries researchgate.netresearchgate.net. GC-MS is frequently utilized in research for metabolite profiling and quality control of plant extracts, providing insights into the chemical composition of biological samples dokumen.pub. While GC-MS is a versatile tool, its application to complex molecules such as bisindole alkaloids, including this compound, can be challenging due to their high melting points, potentially necessitating derivatization for successful analysis notulaebotanicae.ro. Nonetheless, GC-MS remains valuable for the analysis of related indole (B1671886) alkaloids and other volatile constituents found in plants like Catharanthus roseus researchgate.netnih.govinformaticsjournals.co.innotulaebotanicae.ro.
Spectroscopic Techniques for Quantitative Analysis in Research Models
Spectroscopic techniques are fundamental for the quantitative analysis of compounds in research, providing data on concentration and structural characteristics chemistry-chemists.comsysrevpharm.org. These methods allow researchers to determine the amount of a specific compound present in a sample by measuring its interaction with electromagnetic radiation.
UV-Visible (UV-Vis) Spectrophotometry: This technique quantifies compounds based on their absorption of ultraviolet or visible light at specific wavelengths, often requiring calibration curves generated from known standards researchgate.netsysrevpharm.org. It is also used for initial identification of phytochemical constituents researchgate.net.
Near-Infrared Spectroscopy (NIRS): NIRS is a widely used, non-destructive, and rapid analytical technique for quantitative analysis across various research and industrial applications metrohm.commdpi.com. It establishes quantitative models by correlating spectral data with the concentration of target analytes, employing chemometric methods for analysis mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily known for structural elucidation, NMR can also be utilized for quantitative analysis (qNMR) by integrating signals corresponding to specific nuclei, often with the aid of internal standards tjnpr.org.
The reliability of quantitative data obtained through spectroscopic methods is ensured through rigorous method validation, assessing parameters such as accuracy, precision, linearity, and limits of detection and quantification sysrevpharm.orggavinpublishers.com.
Advanced Hyphenated Techniques in this compound Research
Hyphenated techniques, which integrate separation methodologies with spectroscopic detection, offer synergistic advantages, providing both separation power and detailed analytical information. These advanced combinations are critical for the comprehensive analysis of complex natural products like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This widely employed hyphenated technique couples the separation capabilities of HPLC with the identification and quantification power of mass spectrometry nih.govhumanjournals.com. LC-MS offers high sensitivity and selectivity, proving invaluable for bioanalysis, metabolite profiling, and pharmacokinetic studies of natural products humanjournals.com. The further development into LC-MS/MS enhances specificity and sensitivity through tandem mass spectrometry, allowing for detailed structural analysis of fragmented ions researchgate.nethumanjournals.com.
Gas Chromatography-Mass Spectrometry (GC-MS): As previously noted, GC-MS is a vital tool for analyzing volatile compounds and is extensively used in metabolomics and for identifying constituents in plant extracts dokumen.pubresearchgate.netnih.gov.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique merges the separation prowess of liquid chromatography with the detailed structural information provided by NMR spectroscopy. LC-NMR is particularly useful for the thorough structural characterization and elucidation of novel natural compounds tjnpr.orgresearchgate.netnih.gov.
Other Hyphenated Techniques: Additional combinations, such as HPLC coupled with UV detection (LC-UV) or Fourier Transform Infrared spectroscopy (LC-FTIR), as well as LC-NMR-MS, are utilized to gather comprehensive analytical data. These techniques support compound identification, chemotaxonomic studies, and the quality control of herbal products researchgate.netnih.gov. HPLC coupled with Electrospray Ionization Time-of-Flight Mass Spectrometry (HPLC-ESI-TOF-MS) is also employed for detailed characterization of compounds like phenolic constituents nih.gov.
These advanced hyphenated techniques are essential for researchers investigating this compound, enabling efficient isolation, precise identification, and accurate quantification within complex biological matrices.
Data Tables
Table 1: Chromatographic Techniques in Natural Product Research
| Technique | Primary Application in Research | Key Features/Modes |
| HPLC | Isolation and purification of natural products (including alkaloids) from complex plant extracts; method development for separation. ijnrd.orgmdpi.comnih.govtjnpr.org | Analytical HPLC for method development; Preparative HPLC (prep-HPLC) for isolating larger quantities; Recycling HPLC (r-HPLC) for purification. Modes include normal phase, reversed-phase, size exclusion, and ion exchange. ijnrd.orgmdpi.comnih.govtjnpr.org |
| GC-MS | Profiling of volatile and semi-volatile metabolites; identification of phytochemical constituents; quality control of plant extracts. dokumen.pubresearchgate.netresearchgate.netnih.govinformaticsjournals.co.in | Separation of volatile compounds followed by mass spectral analysis for identification. Effective for related alkaloids; may require derivatization for complex bisindole alkaloids. dokumen.pubresearchgate.netresearchgate.netnotulaebotanicae.ro |
Table 2: Spectroscopic Techniques for Quantitative Analysis in Research
| Technique | Primary Application in Research | Key Aspects for Quantification |
| UV-Vis Spectrophotometry | Quantification based on light absorption; initial identification of phytochemical constituents. researchgate.netsysrevpharm.org | Wavelength selection, Beer-Lambert Law application, calibration curves using known standards. researchgate.netsysrevpharm.org |
| Near-Infrared Spectroscopy (NIRS) | Quantitative analysis of various products; rapid, non-destructive analysis. metrohm.commdpi.com | Development of quantitative models (e.g., PLS, SVM, ConvNet); correlation between spectral data and analyte concentration. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and characterization; quantitative analysis (qNMR). tjnpr.org | Integration of signals corresponding to specific nuclei; use of internal standards for quantification. tjnpr.org |
Table 3: Advanced Hyphenated Techniques in Natural Product Analysis
| Technique | Separation Component | Detection/Identification Component | Research Application |
| LC-MS/MS | Liquid Chromatography (HPLC) | Mass Spectrometry (MS/MS) | Highly sensitive and selective identification and quantification of natural products; bioanalysis, metabolite profiling. researchgate.netnih.govhumanjournals.com |
| GC-MS | Gas Chromatography | Mass Spectrometry | Profiling volatile metabolites; identification of phytochemical constituents in plant extracts. dokumen.pubresearchgate.netresearchgate.netnih.gov |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Structural elucidation and characterization of novel natural compounds; detailed structural studies. tjnpr.orgresearchgate.netnih.gov |
| HPLC-ESI-TOF-MS | HPLC | ESI-TOF Mass Spectrometry | Characterization of phenolic compounds; analysis of complex mixtures. nih.gov |
Future Directions and Emerging Research Avenues for Vincarodine
Development of Novel Synthetic Routes for Complex Analogs
The intricate architecture of Vincarodine, like other complex natural products, poses significant synthetic challenges that necessitate the development of novel and efficient synthetic strategies plantaedb.comjaypeedigital.comresearchgate.net. Future research will focus on creating more concise, enantioselective, and scalable total syntheses that not only yield this compound but also facilitate the generation of diverse analogs. Modular total synthesis approaches are emerging as a frontier, enabling the systematic creation of analogs for biological studies and therapeutic development plantaedb.com. These new methodologies are crucial for overcoming limitations in accessing complex chemical space and for producing sufficient quantities of compounds for in-depth investigation plantaedb.comresearchgate.net. Developing synthetic routes that allow for targeted modifications will be key to exploring structure-activity relationships, potentially leading to analogs with enhanced potency, improved pharmacokinetic properties, and reduced off-target effects, addressing challenges like drug resistance nih.gov. The pursuit of innovative synthetic pathways will remain a cornerstone for advancing this compound-based drug discovery, enabling access to previously inaccessible chemical entities plantaedb.comnih.govresearcher.life.
Integration of Computational Chemistry in this compound Research
Computational chemistry offers a powerful suite of tools to accelerate and refine this compound research, from understanding its molecular targets to predicting its biological activities. The integration of these in silico methods is poised to significantly guide experimental efforts and optimize the discovery process.
Molecular Modeling and Docking Studies for Target Interactions
Molecular modeling and docking studies are instrumental in predicting how this compound and its potential analogs interact with biological targets at a molecular level researchgate.netscispace.comtandfonline.comucl.ac.ukglobalfoodbook.com. These techniques simulate the binding of ligands to protein targets, providing insights into binding affinity, orientation, and the specific amino acid residues involved in these interactions researchgate.netscispace.comucl.ac.uknih.gov. Future research can leverage molecular docking to:
Identify Specific Targets: Elucidate the precise protein targets of this compound, thereby clarifying its mechanism of action.
Virtual Screening: Screen large chemical libraries to identify novel compounds with this compound-like structures or activity, or to discover new analogs with improved binding characteristics.
Structure-Based Drug Design: Guide the rational design of this compound analogs by predicting how structural modifications might enhance binding affinity and specificity to desired targets researchgate.netglobalfoodbook.com.
Understanding Resistance Mechanisms: Investigate potential interactions that might overcome drug resistance mechanisms, a common challenge with complex natural products nih.gov.
In silico Approaches to Predict Biological Activities
Beyond identifying targets, in silico methods are crucial for predicting the biological activities and properties of this compound and its derivatives. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are vital for this purpose plantaedb.comresearchgate.netresearchgate.net61.8.75mdpi.com. Future research directions include:
QSAR Model Development: Building robust QSAR models for this compound and its analogs to predict their efficacy, potency, and potential therapeutic effects based on their chemical structures plantaedb.comresearchgate.netresearchgate.net61.8.75mdpi.com.
ADMET Prediction: Utilizing in silico tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, guiding the design of analogs with favorable pharmacokinetic and safety characteristics plantaedb.comuga.educurrentscience.info.
AI and Machine Learning Integration: Employing advanced artificial intelligence (AI) and machine learning (ML) algorithms to predict complex biological activities, identify novel patterns, and accelerate the discovery process plantaedb.comjaypeedigital.comnih.govrsdjournal.org. These tools can also assist in predicting drug-drug interactions and other crucial pharmacological parameters rsc.org.
Mechanism of Action Prediction: Using predictive models to hypothesize the mechanisms by which this compound exerts its effects, aiding in experimental validation uga.educurrentscience.infonih.gov.
Q & A
Basic Research Questions
Q. How can researchers design reproducible experiments for synthesizing Vincarodine?
- Methodological Guidance :
- Follow protocols that emphasize detailed documentation of reaction conditions (e.g., temperature, catalysts, solvent systems) and validate purity using techniques like NMR, HPLC, or mass spectrometry .
- Reference established literature for analogous alkaloid syntheses to adapt workflows, ensuring alignment with this compound’s structural complexity .
- Include negative controls and replicate experiments to confirm reproducibility .
Q. What methodologies are optimal for preliminary pharmacological evaluation of this compound?
- Methodological Guidance :
- Use in vitro assays (e.g., cell viability assays, enzyme inhibition studies) to screen for bioactivity. Standardize cell lines and dosages to minimize variability .
- Pair with in silico modeling (e.g., molecular docking) to predict binding affinities and mechanisms, prioritizing targets based on structural homology to known Vinca alkaloids .
- Validate findings with dose-response curves and statistical tests (e.g., ANOVA) to establish significance thresholds .
Q. How should researchers formulate focused questions for this compound studies?
- Methodological Guidance :
- Apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example: “Does this compound (Intervention) reduce tumor growth (Outcome) in murine models (Population) compared to vincristine (Comparison) over 28 days (Time)?” .
- Avoid overly broad questions (e.g., “Is this compound effective?”) by specifying variables (e.g., dosage, biological pathways) .
Advanced Research Questions
Q. How can contradictions in this compound’s mechanism of action across studies be resolved?
- Methodological Guidance :
- Conduct systematic reviews to aggregate data from diverse models (e.g., in vitro, in vivo), assessing bias via tools like ROBIS (Risk of Bias in Systematic Reviews) .
- Validate hypotheses using orthogonal methods (e.g., CRISPR knockouts to confirm target engagement if pharmacokinetic data conflicts) .
- Collaborate with computational biologists to reconcile discrepancies via meta-analysis or pathway enrichment tools .
Q. What statistical approaches address heterogeneity in this compound efficacy data?
- Methodological Guidance :
- Apply mixed-effects models to account for variability in experimental conditions (e.g., cell culture media, animal strains) .
- Use sensitivity analysis to identify outliers or confounding variables (e.g., metabolite interference in pharmacokinetic studies) .
- Pre-register analysis plans to reduce post hoc bias in interpretation .
Q. How can multi-omics data be integrated to elucidate this compound’s polypharmacology?
- Methodological Guidance :
- Combine transcriptomics, proteomics, and metabolomics datasets using platforms like Cytoscape or STRING to map interaction networks .
- Prioritize candidate pathways (e.g., apoptosis, microtubule dynamics) through enrichment analysis and validate via targeted assays (e.g., Western blotting for protein expression) .
- Leverage machine learning to identify cross-modal biomarkers (e.g., gene expression patterns correlated with metabolite levels) .
Methodological Best Practices
- Literature Review : Systematically search databases (PubMed, SciFinder) using controlled vocabularies (e.g., MeSH terms) to identify gaps in this compound research .
- Data Transparency : Publish raw datasets and code in repositories like Zenodo or GitHub to enable replication .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
